5-(tert-Butoxycarbonyl)-8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid 5-(tert-Butoxycarbonyl)-8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2287310-69-2
VCID: VC4917818
InChI: InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-7-9(10(15)16)18-8-13(14)5-4-6-13/h9H,4-8H2,1-3H3,(H,15,16)
SMILES: CC(C)(C)OC(=O)N1CC(OCC12CCC2)C(=O)O
Molecular Formula: C13H21NO5
Molecular Weight: 271.313

5-(tert-Butoxycarbonyl)-8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid

CAS No.: 2287310-69-2

Cat. No.: VC4917818

Molecular Formula: C13H21NO5

Molecular Weight: 271.313

* For research use only. Not for human or veterinary use.

5-(tert-Butoxycarbonyl)-8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid - 2287310-69-2

Specification

CAS No. 2287310-69-2
Molecular Formula C13H21NO5
Molecular Weight 271.313
IUPAC Name 5-[(2-methylpropan-2-yl)oxycarbonyl]-8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid
Standard InChI InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-7-9(10(15)16)18-8-13(14)5-4-6-13/h9H,4-8H2,1-3H3,(H,15,16)
Standard InChI Key BFPZFWCCXIOPSM-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC(OCC12CCC2)C(=O)O

Introduction

Chemical Identification and Structural Analysis

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is 5-[(2-methylpropan-2-yl)oxycarbonyl]-8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid, reflecting its spirocyclic skeleton and substituent positions . The tert-butoxycarbonyl (Boc) group is attached to the nitrogen atom at position 5, while the carboxylic acid resides at position 7. Common synonyms include:

  • 5-(tert-Butoxycarbonyl)-8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid

  • 2287310-69-2 (CAS Registry Number)

  • EN300-6745354 .

Molecular Formula and Weight

The molecular formula is C₁₃H₂₁NO₅, with a calculated molecular weight of 271.31 g/mol . This matches the mass of the Boc-protected spirocyclic carboxylic acid, as confirmed by PubChem’s computational tools .

Structural Features

The compound’s spiro[3.5]nonane core consists of two fused rings: a piperidine-like six-membered ring and a cyclopropane ring. Key structural elements include:

  • 8-Oxa: An oxygen atom in the eight-membered ring.

  • 5-Aza: A nitrogen atom at position 5, protected by the Boc group.

  • 7-Carboxylic Acid: A carboxylic acid substituent at position 7, enabling further functionalization .

The SMILES string CC(C)(C)OC(=O)N1CC(OCC12CCC2)C(=O)O illustrates connectivity, while the InChIKey BFPZFWCCXIOPSM-UHFFFAOYSA-N provides a unique identifier for database searches .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight271.31 g/mol
CAS Registry Number2287310-69-2
EC Number871-772-1
Predicted SolubilityModerate in polar solvents
StabilityStable under inert conditions

The carboxylic acid group confers moderate polarity, suggesting solubility in methanol or chloroform, while the Boc group enhances stability during synthetic manipulations .

Applications and Research Findings

Pharmaceutical Intermediate

Spirocyclic compounds are prized in drug discovery for their conformational rigidity, which improves target binding. This molecule’s Boc group serves as a temporary amine protector, enabling selective reactions at the carboxylic acid site . Potential applications include:

  • Peptide Mimetics: Rigid spiro scaffolds mimic peptide turn structures.

  • Enzyme Inhibitors: The carboxylic acid may coordinate metal ions in active sites.

Material Science

The compound’s stability and functional groups make it a candidate for designing specialty polymers or ligands for metal-organic frameworks (MOFs).

Hazard StatementPrecautionary MeasureSource
H315: Skin irritationWear gloves and protective clothing
H319: Eye irritationUse eye protection

Handling requires standard laboratory precautions, including ventilation and avoidance of dust formation .

Comparative Analysis with Related Compounds

Compound NameCAS NumberKey Differences
2-(tert-Butoxycarbonyl)-7-oxa-2-azaspiro[...]1251009-59-2Carboxylic acid at position 5
tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate203661-69-2Ketone group instead of carboxylic acid

Structural variations significantly alter reactivity and applications. For instance, the ketone in the latter compound facilitates nucleophilic additions, whereas the carboxylic acid in the target compound supports amide bond formation .

Future Perspectives

Further research should explore:

  • Biological Activity Screening: Testing against kinase or protease targets.

  • Derivatization Studies: Modifying the carboxylic acid to esters or amides.

  • Scalable Synthesis: Developing cost-effective routes for industrial production.

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